3-Isopropyl-1H-indazole-5-carbonitrile

Medicinal Chemistry Drug Design ADME

3-Isopropyl-1H-indazole-5-carbonitrile (CAS N/A, C11H11N3, MW 185.22 g/mol) is a heterocyclic building block comprising an indazole core with a 3-isopropyl substituent and a 5-carbonitrile group. This compound serves as a versatile intermediate in medicinal chemistry, with indazole derivatives broadly recognized for their potential in kinase inhibition, anticancer, and anti-inflammatory research applications.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B12962654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-1H-indazole-5-carbonitrile
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C=C(C=CC2=NN1)C#N
InChIInChI=1S/C11H11N3/c1-7(2)11-9-5-8(6-12)3-4-10(9)13-14-11/h3-5,7H,1-2H3,(H,13,14)
InChIKeyMKGXCTFIQWCCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-1H-indazole-5-carbonitrile: Core Structural and Physicochemical Data for Research Procurement


3-Isopropyl-1H-indazole-5-carbonitrile (CAS N/A, C11H11N3, MW 185.22 g/mol) is a heterocyclic building block comprising an indazole core with a 3-isopropyl substituent and a 5-carbonitrile group . This compound serves as a versatile intermediate in medicinal chemistry, with indazole derivatives broadly recognized for their potential in kinase inhibition, anticancer, and anti-inflammatory research applications . Its specific substitution pattern confers distinct physicochemical properties and reactivity profiles compared to simpler indazole-5-carbonitrile analogs, which are critical for optimizing synthetic routes and modulating biological activity [1].

Indazole scaffold with 3-isopropyl and 5-cyano substitution
May support kinase inhibitor and anti-inflammatory SAR research
Differentiated lipophilicity and steric profile for synthetic route optimization

Why 3-Isopropyl-1H-indazole-5-carbonitrile Cannot Be Replaced by Common In-Class Analogs


The substitution pattern on the indazole core profoundly influences both synthetic accessibility and biological target engagement. Directly swapping 3-Isopropyl-1H-indazole-5-carbonitrile with a generic, unsubstituted 1H-indazole-5-carbonitrile or a regioisomeric analog (e.g., 6-carbonitrile) is not a viable procurement strategy due to key differences in molecular geometry, electron distribution, and lipophilicity . Studies on 5-substituted indazoles have demonstrated that even minor modifications at the 3-position can drastically alter kinase selectivity profiles and cellular potency [1]. Therefore, substituting this compound with a seemingly similar analog risks invalidating structure-activity relationship (SAR) studies, altering reaction yields in multi-step syntheses, and ultimately compromising the reproducibility of research findings.

Unsubstituted 1H-indazole-5-carbonitrile

Lacks isopropyl group; altered lipophilicity and steric profile may shift SAR and synthetic yields.

Regioisomeric 6-carbonitrile analog

Positional isomer may alter kinase binding geometry and target engagement profiles.

2,3-Dimethyl-2H-indazole analog

Smaller methyl groups yield reduced steric bulk, potentially affecting selectivity profiling.

Quantitative Differentiation of 3-Isopropyl-1H-indazole-5-carbonitrile Against Key Comparators


Lipophilicity (LogP) as a Driver of Membrane Permeability vs. 1H-Indazole-5-carbonitrile

The introduction of the 3-isopropyl group significantly increases the compound's lipophilicity relative to the unsubstituted 1H-indazole-5-carbonitrile core, a critical factor for optimizing blood-brain barrier penetration or cellular uptake . While direct experimental LogP for 3-Isopropyl-1H-indazole-5-carbonitrile is not widely published, its regioisomer 3-Isopropyl-1H-indazole-6-carbonitrile exhibits a predicted LogP of approximately 2.8-3.2 . In contrast, the parent 1H-indazole-5-carbonitrile has a lower predicted LogP (~1.3-1.7), indicating a substantial difference in hydrophobicity [1].

Lipophilicity (LogP)
Predicted / Class-level
Δ ~1.1–1.9 log units
May support membrane permeability and CNS penetration study design
Computational prediction; confirm experimentally
Medicinal Chemistry Drug Design ADME

Molecular Weight and Steric Bulk Differentiation vs. 2,3-Dimethyl-2H-indazole-5-carbonitrile

3-Isopropyl-1H-indazole-5-carbonitrile (MW 185.22 g/mol) possesses a molecular weight that is 14.02 g/mol greater than the structurally similar 2,3-dimethyl-2H-indazole-5-carbonitrile (MW 171.20 g/mol) . This difference, attributed to the isopropyl versus methyl groups, translates to increased steric bulk and a distinct spatial profile that can influence binding pocket interactions in enzyme active sites or alter the compound's crystallization and purification behavior [1].

Molecular Weight & Sterics
Cross-study comparable
+14.02 g/mol (+8.2%)
Increased steric bulk may influence binding pocket interactions
Steric effects depend on target binding site geometry
Synthetic Chemistry Building Blocks SAR

Regioisomeric Differentiation: 5-Carbonitrile vs. 6-Carbonitrile Analogs

The position of the carbonitrile group on the indazole ring is a critical determinant of biological activity. 3-Isopropyl-1H-indazole-5-carbonitrile is a regioisomer of 3-Isopropyl-1H-indazole-6-carbonitrile . While quantitative head-to-head IC50 data for these two specific isomers is not available in public literature, SAR studies on related 5- and 6-substituted indazole kinase inhibitors have shown that this positional shift can lead to a >10-fold difference in inhibitory potency against targets like GSK-3β [1]. The 5-carbonitrile isomer is often a key intermediate in accessing patent-protected indazole-based kinase inhibitor scaffolds [2].

5-CN vs 6-CN Regioisomer
Class-level inference
Reported >10-fold IC50 variation possible
5
6
Positional isomer may alter target engagement profiles
Based on related indazole SAR; confirm for specific target
Medicinal Chemistry Kinase Inhibition SAR

Optimal Application Scenarios for 3-Isopropyl-1H-indazole-5-carbonitrile Based on Differential Evidence


Scaffold for CNS-Penetrant Kinase Inhibitor Lead Optimization

Based on its elevated predicted lipophilicity (LogP ~2.8-3.2) relative to the parent 1H-indazole-5-carbonitrile core , this compound is a strategically sound choice for designing kinase inhibitors intended to cross the blood-brain barrier. Researchers can leverage the 3-isopropyl and 5-carbonitrile motif to modulate physicochemical properties while maintaining the indazole core's known affinity for various kinase ATP-binding pockets [1].

Precursor for Patent-Protected Indazole-Based Therapeutics

The specific 5-carbonitrile substitution pattern is a key feature in several patent applications describing indazole compounds as inhibitors of kinases such as TTK, PLK4, and Aurora kinases [2]. Utilizing this building block allows for the direct synthesis of compounds within protected chemical space, enabling the exploration of novel intellectual property or the development of tool compounds that bypass known competitive scaffolds.

Sterically Demanding Analogue Synthesis for Selectivity Profiling

In SAR studies where increasing steric bulk at the 3-position is hypothesized to improve selectivity against closely related kinase isoforms, 3-Isopropyl-1H-indazole-5-carbonitrile (MW 185.22 g/mol) offers a defined incremental increase over smaller substituents like methyl . This allows medicinal chemists to systematically probe the steric tolerance of a target binding site, a strategy supported by findings that 5-substituted indazoles exhibit nuanced selectivity profiles dependent on peripheral substitution [1].

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor research
Predicted elevated lipophilicity (LogP context)
Experimental LogP and membrane permeability assays
Patent-scaffold indazole synthesis
5-carbonitrile motif in disclosed kinase inhibitor patents
Verify scaffold novelty and target engagement
Kinase selectivity profiling via steric modulation
Isopropyl vs. methyl steric differentiation
Binding pocket steric tolerance and selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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